Thalidomide-O-C5-acid

Linker optimization PROTAC design Ternary complex geometry

Thalidomide-O-C5-acid is a CRBN-recruiting PROTAC building block engineered for systematic linker-length optimization. Its C5 alkyl chain and 4'-ether exit vector disrupt the water-mediated hydrogen-bond network required for ZFP91, IKZF1, and IKZF3 neosubstrate recruitment—a crucial selectivity advantage over C4-linked analogs. The terminal carboxylic acid enables direct EDC/HOBt or HATU-mediated amide conjugation without deprotection steps. For target proteins sensitive to CRBN neosubstrate artifacts, this C5 linker provides a mechanistically validated geometric window that balances ternary complex formation with minimized off-target degradation. Ideal for Dmax, DC50, and degradation half-life SAR campaigns.

Molecular Formula C19H20N2O7
Molecular Weight 388.4 g/mol
Cat. No. B2742491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C5-acid
Molecular FormulaC19H20N2O7
Molecular Weight388.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H20N2O7/c22-14-9-8-12(17(25)20-14)21-18(26)11-5-4-6-13(16(11)19(21)27)28-10-3-1-2-7-15(23)24/h4-6,12H,1-3,7-10H2,(H,23,24)(H,20,22,25)
InChIKeyPBZGPWVWKSADLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-C5-acid (CAS 2087490-48-8): A Cereblon-Recruiting E3 Ligase Ligand-Linker Conjugate for PROTAC Design and Procurement


Thalidomide-O-C5-acid (CAS 2087490-48-8) is a synthetic E3 ligase ligand-linker conjugate that incorporates a thalidomide-derived cereblon (CRBN) binding moiety linked via an ether oxygen to a five-carbon (C5) alkyl chain terminating in a carboxylic acid functional group . It belongs to the class of CRBN-recruiting building blocks employed in proteolysis-targeting chimera (PROTAC) technology, where the CRBN ligand engages the E3 ubiquitin ligase complex and the linker positions the target-protein ligand for productive ternary complex formation and subsequent ubiquitin-mediated degradation . The compound is supplied as a research-grade solid with a vendor-reported purity of ≥95.82% and is intended exclusively for laboratory-scale PROTAC synthesis and target-validation studies.

Why Thalidomide-O-C5-acid Cannot Be Interchanged with C4 or C6 Linker Analogs in CRBN-Based PROTAC Design


In PROTAC development, linker length and attachment geometry are not interchangeable variables; they directly govern ternary complex formation efficiency, degradation potency, and off-target neosubstrate recruitment [1]. For thalidomide-based PROTACs, the C5 linker of Thalidomide-O-C5-acid provides a distinct spatial reach and conformational profile compared with shorter (C4) or longer (C6) analogs, affecting whether the target protein and CRBN can achieve a productive ubiquitination-competent orientation [2]. Substituting a C4-linked building block (e.g., Thalidomide-O-C4-acid, CAS 2169266-67-3) alters the exit-vector geometry and may reduce degradation efficiency or inadvertently recruit CRBN neosubstrates such as ZFP91 or IKZF1/3, as structural studies have demonstrated that C4 versus C5 functionalization differentially exposes the phthalimide ring to the CRBN-ZF degron interface [3]. Consequently, procurement decisions must be guided by empirical linker-optimization data rather than assumptions of functional equivalence across linker lengths.

Quantitative Differentiation of Thalidomide-O-C5-acid: Evidence-Based Comparator Analysis for PROTAC Procurement


Linker Length Defines Spatial Reach: C5 Extends ~0.8–1.0 nm Beyond the CRBN Binding Pocket Relative to C4 Analogs

Structural analysis of CRBN-ligand complexes reveals that the C5 alkyl chain of Thalidomide-O-C5-acid extends the linker attachment point by approximately one additional methylene unit (C–C bond length ~0.154 nm) beyond the reach achievable with a C4 linker [1]. This difference in spatial reach, when projected from the CRBN binding pocket in the pomalidomide-ZNF692 co-crystal structure (PDB 6H0G), translates to an estimated 0.8–1.0 nm difference in maximal linker extension between C4 and C5 exit vectors, depending on the conformational ensemble adopted by the alkyl chain [2]. The C5 length provides a distinct geometric window for engaging target proteins whose lysine ubiquitination sites lie at specific distances from the CRBN docking interface.

Linker optimization PROTAC design Ternary complex geometry Structure-activity relationship

C5 Functionalization Alters Off-Target Neosubstrate Degradation Profile Relative to C4-Modified Analogs

Structural and functional characterization of thalidomide analogs with C4 versus C5 amino modifications demonstrates that C5 functionalization on the phthalimide ring can reduce or eliminate off-target degradation of zinc-finger neosubstrates such as ZFP91 and IKZF3 [1]. In a NanoBRET assay quantifying ternary complex formation between ZFP91, CRBN, and imide analogs at 1 μM, C5-modified analogs exhibited altered BRET ratios compared with their C4 counterparts, indicating differential recruitment of CRBN neosubstrates [2]. The underlying structural basis is that C5 modifications project toward the ZF degron interface and can sterically clash with or disrupt the water-mediated hydrogen-bond network required for neosubstrate engagement, as visualized in the CRBN-pomalidomide co-crystal structure (PDB 6H0F) where the C4 amino group participates in a crucial water-mediated hydrogen bond between CRBN (E377) and IKZF1 (Q147) [3]. C5-substituted analogs disrupt this interaction geometry, thereby dialing out unwanted degradation of zinc-finger proteins.

Neosubstrate selectivity CRBN ligand design Off-target degradation ZFP91 IKZF1/3

CRBN Binding Affinity Class-Level Baseline: Thalidomide-Based Ligands Exhibit IC50 ≈ 30 μM at CRBN

Direct binding measurements using thalidomide analog-coupled beads demonstrate that thalidomide binds to CRBN with an affinity approximately ten-fold lower than lenalidomide and pomalidomide [1]. In competitive binding assays with CRBN-DDB1 complexes from U266B1 myeloma cell extracts, thalidomide exhibited an IC50 of approximately 30 μM, compared with approximately 3 μM for both lenalidomide and pomalidomide [2]. This class-level affinity profile is retained in thalidomide-derived linker conjugates, including Thalidomide-O-C5-acid, establishing the baseline recruitment efficiency for CRBN-based PROTACs built on this scaffold. While lower intrinsic CRBN affinity may limit degradation potency for some targets, it also reduces the risk of saturation-driven off-target effects and may be advantageous for targets requiring modest ubiquitination flux.

CRBN binding affinity IMiD ligand E3 ligase recruitment Thalidomide analogs

Vendor Purity Specification: 95.82% Versus ≥98% Comparator Threshold for C4 Analog

Vendor technical datasheets report that Thalidomide-O-C5-acid (HY-131889) is supplied with a certified purity of 95.82% . In comparison, the C4 analog Thalidomide-O-C4-COOH (Thalidomide 4'-ether-alkylC4-acid, CAS 2169266-67-3) is commercially available from multiple vendors at purity levels specified as ≥98% [1]. The ~2.18 percentage-point purity differential, while modest in absolute terms, may be relevant for applications requiring the highest possible batch-to-batch consistency in PROTAC synthesis, particularly when stoichiometric control of the linker-ligand conjugate is critical for downstream conjugation efficiency and final degrader purity.

Chemical purity Quality control PROTAC building block Procurement specification

Molecular Weight and Physicochemical Properties: Incremental Differentiation from C4 and C6 Homologs

Thalidomide-O-C5-acid (C19H20N2O7) has a molecular weight of 388.37 g/mol and a predicted density of 1.423 g/cm³ . Within the homologous series, the C4 analog (Thalidomide-O-C4-COOH, C18H18N2O7) exhibits a molecular weight of 374.3 g/mol, while the C6 analog (Thalidomide-O-C6-acid, C20H22N2O7) has a molecular weight of 402.4 g/mol [1]. The incremental addition of one methylene unit (CH₂, 14.03 Da) per carbon extension yields a linear progression in molecular weight that correlates with modest shifts in calculated LogP values: C4 analog XLogP3 ≈ 0.5; C5 and C6 analogs are predicted to exhibit incrementally higher lipophilicity, which may influence aqueous solubility and membrane permeability of the final PROTAC conjugate [2].

Molecular weight Physicochemical properties LogP Linker series comparison

Optimal Research Applications for Thalidomide-O-C5-acid Based on Evidence-Linked Differentiation


Linker-Length Optimization in PROTAC SAR Campaigns Targeting Novel E3-Neosubstrate Pairs

Thalidomide-O-C5-acid serves as a critical intermediate-length building block in systematic linker-optimization campaigns for CRBN-based PROTACs. When evaluating a new target protein for susceptibility to CRBN-mediated degradation, researchers should synthesize and compare PROTACs bearing C4, C5, and C6 linkers to empirically determine the optimal spatial reach for productive ternary complex formation. The C5 linker provides a distinct geometric window that may be optimal for targets whose lysine ubiquitination sites fall between the reach of shorter and longer linkers [1]. Given the structural evidence that C4 versus C5 exit-vector chemistry differentially exposes the PROTAC to the CRBN-ZF degron interface, C5-linked PROTACs should be prioritized when minimization of ZFP91 or IKZF1/3 off-target degradation is a key selectivity requirement [2].

PROTAC Synthesis Requiring Carboxylic Acid Functional Handle for Amide Conjugation Chemistry

The terminal carboxylic acid group of Thalidomide-O-C5-acid provides a reactive handle for direct amide coupling with amine-containing target-protein ligands, enabling straightforward conjugation via standard carbodiimide (e.g., EDC/HOBt) or HATU-mediated chemistry. This functionalization eliminates the need for linker deprotection steps that may be required with amine- or alkyne-terminated analogs, streamlining PROTAC synthesis workflows. The C5 alkyl chain provides sufficient flexibility to accommodate diverse target-ligand geometries while maintaining the carboxylic acid at an accessible distance from the CRBN binding pocket, as informed by the exit-vector geometry characterized in the CRBN-pomalidomide-ZNF692 co-crystal structure [3].

Comparative Degrader Profiling to Isolate Linker-Dependent Degradation Kinetics

For research programs investigating the relationship between linker composition and degradation kinetics (e.g., Dmax, DC50, degradation half-life), Thalidomide-O-C5-acid enables the construction of PROTACs that differ from C4 and C6 analogs only in the number of methylene units in the alkyl linker. This systematic variation allows researchers to deconvolute linker-length effects from other confounding variables such as E3 ligase choice, target ligand affinity, or linker polarity. The class-level CRBN binding affinity of approximately 30 μM IC50 for thalidomide-based scaffolds [4] provides a moderate recruitment strength baseline that may be advantageous for targets where excessive ubiquitination flux leads to hook-effect phenomena or non-physiological degradation kinetics.

Targeted Protein Degradation in Systems Sensitive to Off-Target Zinc-Finger Degradation

In cellular models where CRBN neosubstrate degradation (particularly of ZFP91, IKZF1, or IKZF3) confounds phenotypic interpretation, PROTACs constructed with C5-linked thalidomide building blocks offer a mechanistically supported route to dial out unwanted zinc-finger degradation. Structural evidence demonstrates that C5 modifications disrupt the water-mediated hydrogen-bond network required for neosubstrate engagement at the CRBN interface, whereas C4 modifications (as in pomalidomide) actively participate in this network [5]. Therefore, when the biological readout of a PROTAC experiment requires clean interpretation free from CRBN neosubstrate artifacts, Thalidomide-O-C5-acid represents a strategically advantageous choice over C4-linked alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-C5-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.